1H-Benzo[d]imidazole trifluoromethanesulfonate
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Overview
Description
1H-Benzo[d]imidazole trifluoromethanesulfonate is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[d]imidazole trifluoromethanesulfonate typically involves the reaction of benzimidazole with trifluoromethanesulfonic anhydride or trifluoromethanesulfonic acid. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[d]imidazole trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of benzimidazole derivatives with different functional groups, while oxidation and reduction reactions can modify the benzimidazole ring itself .
Scientific Research Applications
1H-Benzo[d]imidazole trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-Benzo[d]imidazole trifluoromethanesulfonate and its derivatives involves interactions with specific molecular targets and pathways. For example, some benzimidazole derivatives inhibit enzymes involved in DNA replication and repair, leading to antimicrobial and anticancer effects . The trifluoromethanesulfonate group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Benzimidazole: The parent compound without the trifluoromethanesulfonate group.
1H-Benzotriazole: Another heterocyclic compound with similar structural features but different chemical properties and applications.
Trifluoromethanesulfonic Acid: A strong acid used in various chemical reactions, but without the benzimidazole ring.
Uniqueness: 1H-Benzo[d]imidazole trifluoromethanesulfonate is unique due to the presence of both the benzimidazole ring and the trifluoromethanesulfonate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H7F3N2O3S |
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Molecular Weight |
268.22 g/mol |
IUPAC Name |
1H-benzimidazole;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C7H6N2.CHF3O3S/c1-2-4-7-6(3-1)8-5-9-7;2-1(3,4)8(5,6)7/h1-5H,(H,8,9);(H,5,6,7) |
InChI Key |
IWYHWZTYVNIDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC=N2.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
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